1-Amino-6-nitroanthracene-9,10-dione
Description
1-Amino-6-nitroanthracene-9,10-dione is an anthraquinone derivative characterized by an amino (-NH₂) group at position 1 and a nitro (-NO₂) group at position 6 on the anthracene backbone. Anthraquinones are renowned for their diverse applications, including dyes, pharmaceuticals, and materials science. The unique electronic effects of the amino (electron-donating) and nitro (electron-withdrawing) substituents in this compound likely influence its reactivity, solubility, and functional properties, making it distinct from other anthraquinone derivatives .
Properties
CAS No. |
55373-22-3 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
1-amino-6-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8N2O4/c15-11-3-1-2-9-12(11)14(18)8-5-4-7(16(19)20)6-10(8)13(9)17/h1-6H,15H2 |
InChI Key |
ZJDUDTHYWUAWMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key anthraquinone derivatives and their substituent effects:
Substituent Effects on Properties
- Electron Donor-Acceptor Dynamics: The amino group at position 1 enhances electron density, while the nitro group at position 6 withdraws electrons, creating a polarized structure. This contrasts with 1-Nitroanthracene-9,10-dione (lacking an amino group), which exhibits less complex electronic interactions .
- Bioactivity: Compared to hydroxylated analogs like emodin and citreorosein, the nitro group in this compound may reduce bioavailability but enhance photostability. Emodin’s methyl and hydroxyl groups contribute to its cytotoxicity, whereas nitro groups could alter metabolic pathways .
- Synthetic Accessibility: Amino- and nitro-substituted anthraquinones often require controlled conditions. For example, dibutylamino derivatives (e.g., 5b) form in low yields (17%) at lower temperatures, whereas higher temperatures favor disubstitution .
Research Findings and Data
Spectral and Analytical Data
- 1H-NMR: Methoxy-substituted anthraquinones (e.g., 1-hydroxy-4-methoxyanthracene-9,10-dione) show distinct singlets (δ 3.76–3.94 ppm) for methoxy protons . In contrast, amino and nitro groups would likely cause downfield shifts due to their electronic effects.
- Chromatography: Diaminoanthraquinones (e.g., 5b, 5d) exhibit higher Rf values (0.67) compared to monoamino derivatives (Rf 0.33), suggesting increased polarity for disubstituted compounds .
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